(R)-Propiomazine vs. Chlorpromazine: Broader Receptor Binding Profile with Weaker Dopamine D2 Affinity
(R)-Propiomazine antagonizes a broader range of receptors than chlorpromazine, a classic antipsychotic phenothiazine, but with markedly lower affinity for the dopamine D2 receptor, which is the primary target for antipsychotic efficacy [1]. Propiomazine binds to histamine H1, serotonin 5-HT2A (Ki ~67 nM), and dopamine D2 receptors (Ki ~160 nM) , whereas chlorpromazine exhibits high affinity for D2 receptors (Ki = 0.66-1.2 nM) and 5-HT2A receptors (Ki = 1.8-8.3 nM) . This profile positions (R)-propiomazine as a sedative with a lower propensity for the extrapyramidal side effects associated with potent D2 antagonism.
| Evidence Dimension | Receptor binding affinity (Ki) for D2 and 5-HT2A |
|---|---|
| Target Compound Data | Propiomazine: D2 Ki ~160 nM, 5-HT2A Ki ~67 nM |
| Comparator Or Baseline | Chlorpromazine: D2 Ki = 0.66-1.2 nM, 5-HT2A Ki = 1.8-8.3 nM |
| Quantified Difference | Propiomazine D2 affinity is ~133-242 times weaker than chlorpromazine; 5-HT2A affinity is ~8-37 times weaker |
| Conditions | In vitro radioligand binding assays on human recombinant receptors |
Why This Matters
This differential receptor binding profile indicates that (R)-propiomazine is more suitable for research focused on sedation via antihistaminergic and serotonergic mechanisms, rather than models requiring potent D2 antagonism.
- [1] DrugBank. Propiomazine. DB00777. Accessed 2026. View Source
